molecular formula C13H17NO4 B5631375 4-(3,5-dimethoxybenzoyl)morpholine

4-(3,5-dimethoxybenzoyl)morpholine

Cat. No.: B5631375
M. Wt: 251.28 g/mol
InChI Key: ZDNBIFYHQHIYOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-Dimethoxybenzoyl)morpholine is an organic compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The compound this compound is characterized by the presence of a morpholine ring substituted with a 3,5-dimethoxybenzoyl group. This structural feature imparts unique chemical and physical properties to the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethoxybenzoyl)morpholine typically involves the reaction of morpholine with 3,5-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Morpholine+3,5-Dimethoxybenzoyl ChlorideThis compound+HCl\text{Morpholine} + \text{3,5-Dimethoxybenzoyl Chloride} \rightarrow \text{this compound} + \text{HCl} Morpholine+3,5-Dimethoxybenzoyl Chloride→this compound+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane or chloroform, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethoxybenzoyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

    Substitution: The methoxy groups on the benzoyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 4-(3,5-dimethoxybenzyl)morpholine.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

4-(3,5-Dimethoxybenzoyl)morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethoxybenzoyl)morpholine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact molecular pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-Dimethoxybenzyl)morpholine: Similar structure but with a benzyl group instead of a benzoyl group.

    4-(3,4-Dimethoxybenzoyl)morpholine: Similar structure but with methoxy groups at different positions on the benzoyl ring.

    4-(3,5-Dimethylbenzoyl)morpholine: Similar structure but with methyl groups instead of methoxy groups.

Uniqueness

4-(3,5-Dimethoxybenzoyl)morpholine is unique due to the presence of the 3,5-dimethoxybenzoyl group, which imparts specific chemical properties, such as increased electron density on the benzoyl ring. This can influence the compound’s reactivity and interactions with other molecules, making it distinct from other morpholine derivatives.

Properties

IUPAC Name

(3,5-dimethoxyphenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-16-11-7-10(8-12(9-11)17-2)13(15)14-3-5-18-6-4-14/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNBIFYHQHIYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCOCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.